N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Beschreibung
N-(4-Acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-methoxyphenyl substituent at the quinoline C-2 position and a 4-acetamidophenyl group attached via the carboxamide linkage. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with modifications to the quinoline core and side chains to optimize physicochemical properties and biological activity . The acetamidophenyl moiety may enhance solubility or target interactions, while the 4-methoxyphenyl group contributes to aromatic stacking and electron-donating effects.
Eigenschaften
Molekularformel |
C25H21N3O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-16(29)26-18-9-11-19(12-10-18)27-25(30)22-15-24(17-7-13-20(31-2)14-8-17)28-23-6-4-3-5-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30) |
InChI-Schlüssel |
GAAYJVODUZTQNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Quinoline-4-Carboxamide Derivatives
Key Observations :
- Substituent Effects on Physicochemistry: Methoxy Groups: Compounds with 4-methoxyphenyl (e.g., Target Compound, 4k, 7e) exhibit higher melting points (~223°C for 4k) compared to morpholine- or piperazine-containing analogs (~170–190°C), likely due to enhanced crystallinity from aromatic stacking . Side Chain Modifications: Dimethylamino- or morpholine-containing side chains (e.g., 5a5, 5a1) improve solubility in polar solvents, as evidenced by their lower melting points and higher purity (>97%) .
Research Findings and Implications
- Antibacterial Potential: The Target Compound’s acetamidophenyl group may enhance bacterial target selectivity over human cells, as seen in dimethylamino-propyl derivatives (e.g., 5a5, 5a6) .
- Metabolic Stability : The 4-methoxyphenyl group may mitigate oxidative metabolism, extending half-life compared to chlorophenyl or iodophenyl analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide?
- Methodology : A multi-step synthesis approach can be adapted from analogous quinoline-carboxamide derivatives. For example:
- Step 1 : Synthesize the quinoline core via Pfitzinger reaction or catalytic cyclization using substituted anilines and ketones under acidic conditions.
- Step 2 : Introduce the 4-methoxyphenyl group at the C2 position via Suzuki coupling or Friedländer condensation .
- Step 3 : Functionalize the C4 position with a carboxamide group using HATU/DCC-mediated coupling of 4-acetamidoaniline to the carboxylic acid intermediate .
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization for high purity (>95%) .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), acetamido group (δ 2.0–2.3 ppm, CH; δ 8.0–8.5 ppm, NH), and methoxy group (δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm the planar quinoline core, dihedral angles between substituents, and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z ~457) .
Q. What catalytic systems are effective for optimizing key reactions in its synthesis?
- Palladium Catalysts : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura coupling to introduce aryl groups at C2 .
- Acid Catalysts : Employ polyphosphoric acid (PPA) or HSO for cyclization steps in quinoline core formation .
- Hydrogenation : Utilize 5% Pd/C under H for nitro-group reductions (e.g., converting nitro intermediates to amines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Key Modifications :
- C2 Substituent : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .
- C4 Carboxamide : Explore N-alkylation (e.g., morpholine, piperazine) to improve solubility and target binding .
Q. What analytical methods resolve contradictions in reaction yield or purity data?
- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials, byproducts) with a C18 column and acetonitrile/water mobile phase .
- Troubleshooting :
- Low Yield : Optimize reaction stoichiometry (e.g., 1.2 eq of coupling agent) or use microwave-assisted synthesis for faster kinetics .
- Byproduct Formation : Add molecular sieves to absorb water in amide coupling reactions .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
